![molecular formula C19H13N3O5 B14343168 4-[Bis(4-nitrophenyl)amino]benzaldehyde CAS No. 95543-46-7](/img/structure/B14343168.png)
4-[Bis(4-nitrophenyl)amino]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(4-nitrophenyl)amino]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a bis(4-nitrophenyl)amino moiety. This compound is notable for its aromatic structure and the presence of nitro groups, which impart unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-nitrophenyl)amino]benzaldehyde typically involves the reaction of 4-nitroaniline with benzaldehyde under specific conditions. The process can be summarized as follows:
Starting Materials: 4-nitroaniline and benzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Procedure: The mixture is heated, allowing the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(4-nitrophenyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Formation of 4-[Bis(4-nitrophenyl)amino]benzoic acid.
Reduction: Formation of 4-[Bis(4-aminophenyl)amino]benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-[Bis(4-nitrophenyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 4-[Bis(4-nitrophenyl)amino]benzaldehyde involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various effects. The aldehyde group can form Schiff bases with amines, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[Bis(4-aminophenyl)amino]benzaldehyde: Similar structure but with amino groups instead of nitro groups.
4-[Bis(4-methoxyphenyl)amino]benzaldehyde: Contains methoxy groups instead of nitro groups.
Eigenschaften
CAS-Nummer |
95543-46-7 |
|---|---|
Molekularformel |
C19H13N3O5 |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
4-(4-nitro-N-(4-nitrophenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C19H13N3O5/c23-13-14-1-3-15(4-2-14)20(16-5-9-18(10-6-16)21(24)25)17-7-11-19(12-8-17)22(26)27/h1-13H |
InChI-Schlüssel |
DVFIMMKXUIJMEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
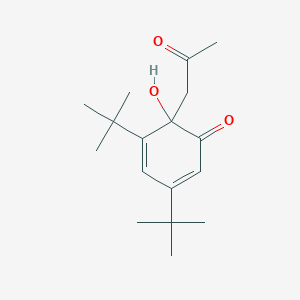
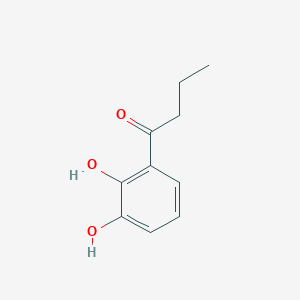
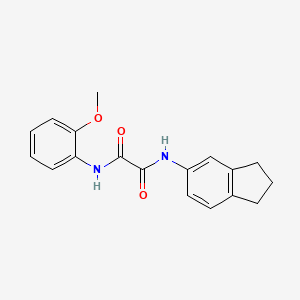
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
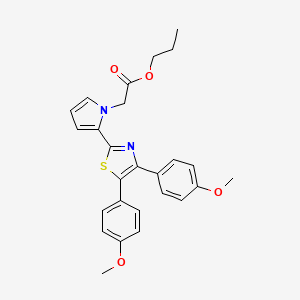
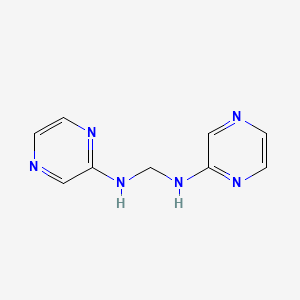

![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)




